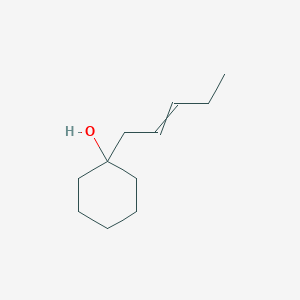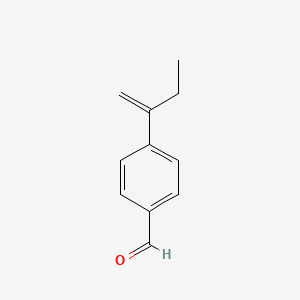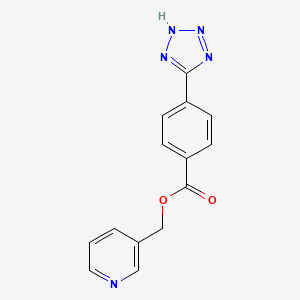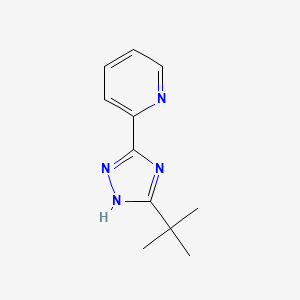![molecular formula C12H12ClN2O3P B15159542 Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate CAS No. 141996-40-9](/img/structure/B15159542.png)
Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate is an organophosphorus compound with significant applications in various fields It is known for its unique chemical structure, which includes a phosphonate group, a chlorophenyl group, and two cyano groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate can be synthesized through several methods. One common method involves the reaction of 2-chlorobenzaldehyde with malononitrile to form 2-(2-chlorophenyl)-2-cyanoacrylonitrile. This intermediate is then reacted with dimethyl phosphite in the presence of a base, such as sodium hydride, to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyano groups to amine groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group.
Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate involves its interaction with biological molecules through its phosphonate group. This group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate esters as substrates. The cyano groups also contribute to its reactivity and potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl [1-(2-bromophenyl)-2,2-dicyanoethyl]phosphonate
- Dimethyl [1-(2-fluorophenyl)-2,2-dicyanoethyl]phosphonate
- Dimethyl [1-(2-methylphenyl)-2,2-dicyanoethyl]phosphonate
Uniqueness
Dimethyl [1-(2-chlorophenyl)-2,2-dicyanoethyl]phosphonate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various reactions, enhancing the compound’s versatility in synthetic applications.
Propriétés
Numéro CAS |
141996-40-9 |
|---|---|
Formule moléculaire |
C12H12ClN2O3P |
Poids moléculaire |
298.66 g/mol |
Nom IUPAC |
2-[(2-chlorophenyl)-dimethoxyphosphorylmethyl]propanedinitrile |
InChI |
InChI=1S/C12H12ClN2O3P/c1-17-19(16,18-2)12(9(7-14)8-15)10-5-3-4-6-11(10)13/h3-6,9,12H,1-2H3 |
Clé InChI |
XSTHCCIBTTYXKQ-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(C1=CC=CC=C1Cl)C(C#N)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine](/img/structure/B15159467.png)




![1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene](/img/structure/B15159499.png)
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate](/img/structure/B15159504.png)

![N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine](/img/structure/B15159514.png)
![6H-Dibenzo[c,h]chromen-6-one](/img/structure/B15159523.png)

![4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one](/img/structure/B15159548.png)
![Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)-](/img/structure/B15159556.png)

